Oseltamivir phosphate

Overview

Description

Oseltamivir phosphate, also known by the brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and B . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . It is a synthetic derivative prodrug of ethyl ester with antiviral activity .

Synthesis Analysis

Recent developments in synthetic strategies toward oseltamivir phosphate have been discussed in various studies . These strategies are crucial for the production of this important anti-influenza drug . A practical synthesis of oseltamivir phosphate has also been reported .

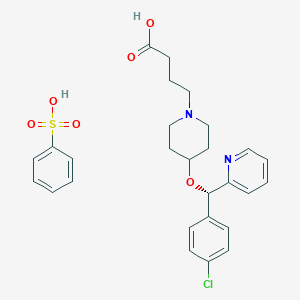

Molecular Structure Analysis

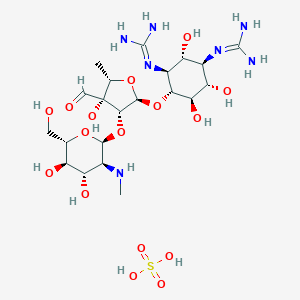

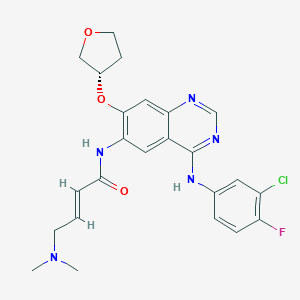

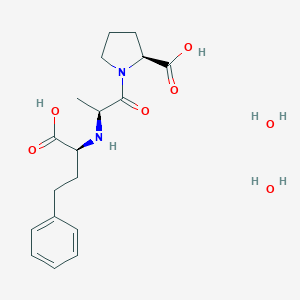

The molecular structure of oseltamivir phosphate can be found in various databases . The molecular formula of oseltamivir phosphate is C16H31N2O8P .

Chemical Reactions Analysis

Oseltamivir phosphate has been studied in various chemical reactions . For instance, its alkaline degradation has been investigated .

Physical And Chemical Properties Analysis

Oseltamivir phosphate is a phosphate salt . Its molecular weight is 410.40 g/mol . It appears as white crystals .

Scientific Research Applications

Antiviral Drug for Influenza Treatment

Oseltamivir phosphate (OP) is an antiviral drug used primarily as oral therapy for the treatment of influenza . It is also considered a potential treatment option when used in combination with other medications in the fight against the coronavirus disease (COVID-19) pneumonia .

Inhalation Therapy for Viral Pneumonia

A study has formulated OP as a dry powder for inhalation, which allows drug targeting to the site of action and potentially reduces the dose, aiming for a more efficient therapy . This application is particularly relevant in the treatment of viral pneumonia .

Bioequivalence Study

Research has been conducted to evaluate the bioequivalence and safety of oseltamivir phosphate for suspension, provided by Shenzhen Beimei Pharmaceutical Co. Ltd. and manufactured by Hetero Labs Limited, and the reference product TAMIFLU® in healthy Chinese subjects .

Cancer Therapy

Several studies have reported promising effects of oseltamivir phosphate on human cancer cells . A study aimed at designing nano-sized, non-toxic, and biocompatible pegylated-Eudragit nanoparticles loaded with oseltamivir phosphate for delivery to lung adenocarcinoma tissues .

Inflammation and Insulin Resistance

Oseltamivir phosphate has shown potential in the treatment of inflammation and insulin resistance . However, more research is needed to fully understand and validate these applications.

Platelet Lifespan Extension

Studies suggest that oseltamivir phosphate inhibits human sialidases, enzymes responsible for desialylation, extending the lifespan of circulating platelets . This could have significant implications for conditions where platelet lifespan is a concern.

Mechanism of Action

Target of Action

Oseltamivir phosphate, marketed as Tamiflu, is an antiviral medication primarily targeting the influenza viruses A and B . The primary target of oseltamivir is the viral neuraminidase enzyme found on the surface of the virus . This enzyme plays a crucial role in the release of new virus particles from infected host cells .

Mode of Action

Oseltamivir phosphate is a neuraminidase inhibitor . It exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity . As a sialidase inhibitor, oseltamivir phosphate can also reduce the destruction of platelets in liver macrophages by inhibiting the sialylation of platelets .

Biochemical Pathways

Oseltamivir phosphate is a prodrug that is rapidly metabolized into its active form, oseltamivir carboxylate, by hepatic carboxylesterase . The active metabolite, oseltamivir carboxylate, then inhibits the influenza neuraminidase, preventing the release of progeny virions from infected host cells . This process effectively reduces viral replication and limits the course of infection in the host .

Pharmacokinetics

Oseltamivir phosphate is ingested orally and is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . This active metabolite has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses . The drug is mainly excreted via urine as oseltamivir carboxylate .

Result of Action

The use of oseltamivir can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure . The authors concluded that oseltamivir use in healthy adults had small, non-specific effects on symptoms, it had no effect on hospitalizations, and there was no evidence for any reductions in complications of influenza such as pneumonia .

Action Environment

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Effectiveness decreases significantly after that point in time; there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals as influenza is a self-limiting illness . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .

Safety and Hazards

properties

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZUMBJQJWIWGJ-ONAKXNSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044230 | |

| Record name | Oseltamivir phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oseltamivir phosphate | |

CAS RN |

204255-11-8 | |

| Record name | Oseltamivir phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204255-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir phosphate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204255118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethyl-propoxy)-cyclohex-1-ene carboxylic acid ethyl ester phosphoric acid salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSELTAMIVIR PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3O49NGEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.